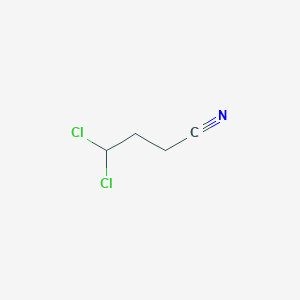

4,4-Dichlorobutanenitrile

Description

4,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₆Cl₂N It is a bifunctional molecule containing both chloro and cyano functional groups

Properties

Molecular Formula |

C4H5Cl2N |

|---|---|

Molecular Weight |

137.99 g/mol |

IUPAC Name |

4,4-dichlorobutanenitrile |

InChI |

InChI=1S/C4H5Cl2N/c5-4(6)2-1-3-7/h4H,1-2H2 |

InChI Key |

QTIBJFBASMLMDO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Cl)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorobutanenitrile can be synthesized through several methods:

From Halogenoalkanes: One common method involves the reaction of 4,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent like ethanol.

From Amides: Another method involves the dehydration of 4,4-dichlorobutyramide using phosphorus pentoxide (P₄O₁₀) as a dehydrating agent.

Industrial Production Methods

Industrial production of 4,4-Dichlorobutanenitrile typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobutanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutanenitrile.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

4-Hydroxybutanenitrile: Formed via substitution.

4,4-Dichlorobutylamine: Formed via reduction.

4,4-Dichlorobutanoic acid: Formed via oxidation.

Scientific Research Applications

4,4-Dichlorobutanenitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.

Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 4,4-Dichlorobutanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of chloro and cyano groups. The chloro groups can undergo nucleophilic substitution, while the cyano group can participate in reduction and oxidation reactions. These interactions make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

4-Chlorobutyronitrile: Similar in structure but with only one chloro group.

3,4-Dichlorobutanenitrile: Similar but with chloro groups on different carbon atoms.

Uniqueness

4,4-Dichlorobutanenitrile is unique due to the presence of two chloro groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful in specific synthetic applications .

Biological Activity

4,4-Dichlorobutanenitrile is a synthetic organic compound that has garnered attention in various fields due to its biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₄H₄Cl₂N

- Molecular Weight : 135.00 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents, limited solubility in water

Biological Activity Overview

The biological activity of 4,4-dichlorobutanenitrile includes its interactions with various biological systems, particularly its potential toxicity and effects on cellular functions.

Cytotoxicity

Studies have demonstrated that 4,4-dichlorobutanenitrile exhibits significant cytotoxic effects on human cell lines. The compound has been shown to induce cell death through mechanisms such as apoptosis and necrosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep G2 | 25 | Apoptosis |

| HEK293T | 30 | Necrosis |

The specific mechanisms through which 4,4-dichlorobutanenitrile exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may lead to an increase in ROS levels, contributing to oxidative stress in cells.

Toxicological Studies

Toxicological assessments have indicated that exposure to 4,4-dichlorobutanenitrile can lead to adverse health effects. Key findings include:

- Acute Toxicity : High levels of exposure can result in respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure has been linked to potential carcinogenic effects based on animal studies.

Case Studies

Several case studies have highlighted the biological implications of 4,4-dichlorobutanenitrile:

- Case Study on Hepatotoxicity : A study involving liver cell lines revealed that 4,4-dichlorobutanenitrile caused significant damage to cellular membranes and impaired metabolic functions.

- Environmental Impact Assessment : Research focused on the environmental persistence of the compound showed that it can accumulate in aquatic systems, posing risks to aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.